molecular formula C14H16N2S2 B1503844 6,6'-Disulfanediylbis(2-methylaniline) CAS No. 86749-03-3

6,6'-Disulfanediylbis(2-methylaniline)

Cat. No. B1503844
CAS RN: 86749-03-3
M. Wt: 276.4 g/mol
InChI Key: NQJCQIDMAFODQD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6,6’-Disulfanediylbis(2-methylaniline) involves a reaction with sodium hydrogen sulfide in water at 80℃ for 9 hours . The reaction flask contains 6,6’-dimethyl-2,2’-dithiodiphenamine and NaHS followed by carbon disulfide . After the reaction, the disulfide raw material is completely reacted, cooled to room temperature, and extracted with ethyl acetate . The solvent is then removed under reduced pressure on a rotary evaporator to give the crude product .

Scientific Research Applications

1. Potential HIV-1 Protease Inhibitor

  • Research : A novel compound, diethyl 6,6-disulfanediylbis(2-(dichloromethyl)-4-methylpyrimidine-5-carboxylate), was synthesized and evaluated for its potential as an HIV-1 protease inhibitor.
  • Methodology : The synthesis involved a multicomponent reaction and molecular docking studies were performed to evaluate its interaction with the HIV-1 Protease 1HSG receptor.
  • Findings : The compound exhibited promising characteristics, including nonlinear optical (NLO) properties, which could be significant in the development of new HIV-1 protease inhibitors (Pekparlak et al., 2020).

2. Vibrational Characterization and Pharmaceutical Applications

  • Research : The crystal and molecular structures of diethyl 4,4′-disulfanediylbis(6-methyl-2-phenylpyrimidine-5-carboxylate) were analyzed, providing insights into its pharmaceutical applications.
  • Methodology : X-ray diffraction and quantum chemical DFT analysis were used for structural characterization, and the IR and Raman spectra were measured for vibrational analysis.
  • Findings : This research offers crucial data for the development of new pharmaceuticals based on the vibrational characteristics of the compound (Sąsiadek et al., 2016).

3. Electrosynthesis and Polymer Characterization

  • Research : The electropolymerization of N-methylaniline and its characterization were investigated in different organic solvents.
  • Methodology : Techniques like cyclic voltammetry, mass spectroscopy, and Raman spectroscopy were used.
  • Findings : This study contributes to the understanding of poly(N-methylaniline) formation and its potential applications in various fields, such as conducting materials (Wei et al., 2005).

4. Antimicrobial Applications

  • Research : Synthesis and characterization of poly(2-aminothiophenol-co-2-methylaniline)/silver nanoparticles were explored for antimicrobial applications.
  • Methodology : Various characterization techniques were used to study the structure and antibacterial efficiency of the synthesized materials.
  • Findings : The assembly of these polymers on Ag nanoparticles showed enhanced efficiency against sulfate-reducing bacteria, indicating potential applications in antimicrobial fields (Abd El-Salam et al., 2018).

5. Tribological Behaviors in Engineering Applications

  • Research : The tribological behaviors of disulfide-type triazine derivatives were investigated as additives in biodegradable lithium grease.
  • Methodology : Four-ball tester and other analytical techniques were used to evaluate their properties.
  • Findings : These derivatives demonstrated excellent anti-wear and extreme-pressure capacities, highlighting their potential use in engineering applications (Jiang et al., 2013).

6. Wastewater Treatment

  • Research : Chitosan–graft–poly(2-methylaniline) was studied for its effectiveness in cleaning wastewater from total coliform.
  • Methodology : FTIR, TGA, XRD, and SEM techniques were employed for material characterization.
  • Findings : The material showed high efficiency in removing coliform from wastewater, making it a promising candidate for environmental applications (Abd El-Salam et al., 2018).

properties

IUPAC Name

2-[(2-amino-3-methylphenyl)disulfanyl]-6-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2S2/c1-9-5-3-7-11(13(9)15)17-18-12-8-4-6-10(2)14(12)16/h3-8H,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJCQIDMAFODQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)SSC2=CC=CC(=C2N)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678900
Record name 2,2'-Disulfanediylbis(6-methylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6'-Disulfanediylbis(2-methylaniline)

CAS RN

86749-03-3
Record name 2,2'-Disulfanediylbis(6-methylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Lou, N Zhu, R Fan, H Hong, L Han, J Zhang… - Green Chemistry, 2017 - pubs.rsc.org
A convenient and efficient method for the synthesis of 2-mercaptobenzothiazoles from disulfide and CS2 mediated by a metal sulfide in water is described. This synthetic methodology …
Number of citations: 25 pubs.rsc.org

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